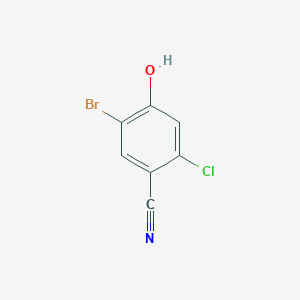

5-Bromo-2-chloro-4-hydroxybenzonitrile

説明

Contextual Background of Substituted Benzonitriles in Chemical Science

Substituted benzonitriles are a class of organic compounds that feature a nitrile group (-C≡N) attached to a benzene (B151609) ring, which is further modified with one or more other functional groups. The nitrile group is a powerful electron-withdrawing group, and its presence, along with other substituents, can significantly influence the electronic properties of the aromatic ring. This electronic modulation is a key reason for their widespread use in the development of new materials and pharmaceuticals.

Benzonitriles serve as versatile precursors in organic synthesis. wikipedia.orgatamankimya.com The nitrile group can be hydrolyzed to form amides or carboxylic acids, reduced to amines, or reacted with organometallic reagents to create ketones. This reactivity makes them valuable building blocks for more complex molecules. wikipedia.orgatamankimya.com For instance, they are used in the synthesis of pharmaceuticals, agrochemicals, and dyes. atamankimya.com Research has shown that the photophysical and electrochemical properties of benzonitrile (B105546) derivatives can be finely tuned by controlling the nature and number of substituents on the aromatic ring. acs.org This tunability is particularly relevant in the field of materials science for the development of compounds with specific optical or electronic properties.

Significance of Halogenated Phenols in Organic Synthesis and Mechanistic Studies

Halogenated phenols are phenol (B47542) derivatives containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) on the aromatic ring. The presence of halogens dramatically alters the chemical and physical properties of the parent phenol molecule. wikipedia.org Halogens are electronegative and exert an electron-withdrawing inductive effect, which can increase the acidity of the phenolic proton. wikipedia.org Conversely, they can also donate electron density to the aromatic ring through resonance, a factor that influences the molecule's reactivity in electrophilic aromatic substitution reactions. wikipedia.org

In organic synthesis, halogenated phenols are crucial intermediates. scientificupdate.com The halogen atoms serve as reactive handles, enabling a variety of cross-coupling reactions, such as Suzuki and Stille couplings, to form new carbon-carbon bonds. These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals and polymers. Furthermore, the study of halogenated phenols provides valuable insights into reaction mechanisms. For example, investigating the rates and regioselectivity of their reactions helps elucidate the electronic and steric effects of substituents on aromatic systems. acs.org The position of the halogen on the phenol ring can direct incoming electrophiles to specific positions, a concept that is critical for controlling the outcome of a synthesis. youtube.com

Research Trajectory and Objectives for 5-Bromo-2-chloro-4-hydroxybenzonitrile

This compound is a polysubstituted aromatic compound that combines the structural features of both a substituted benzonitrile and a halogenated phenol. This unique combination of a hydroxyl group, a nitrile group, and two different halogen atoms (bromine and chlorine) on a single benzene ring makes it a subject of considerable research interest. The interplay of these functional groups is expected to confer specific reactivity and properties to the molecule.

The primary objectives for the research surrounding this compound are multifaceted. A key area of investigation is its potential as a building block in the synthesis of more complex and biologically active molecules. The presence of multiple reactive sites—the hydroxyl group, the nitrile, and the carbon-halogen bonds—offers a rich platform for a variety of chemical transformations. For instance, the hydroxyl group can be alkylated or acylated, the nitrile can be converted to other functional groups, and the halogens can participate in cross-coupling reactions.

Another research objective is to understand the fundamental chemical properties of this molecule. This includes studying its spectroscopic characteristics, its reactivity in different chemical environments, and the influence of its specific substitution pattern on the aromatic ring's electronic nature. This fundamental knowledge is crucial for predicting its behavior in more complex systems and for designing new synthetic strategies.

Finally, while this article does not delve into specific applications, the structural motifs present in this compound are found in various biologically active compounds. Therefore, a significant long-term research goal is to explore its potential as a scaffold for the development of new therapeutic agents or other functional materials. The synthesis and study of this compound and its derivatives contribute to the broader understanding of structure-activity relationships in medicinal chemistry and materials science.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-chloro-4-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMYRNXNGGGEJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)O)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Chloro 4 Hydroxybenzonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Conformation

No published ¹H, ¹³C, or other multi-dimensional NMR data for 5-Bromo-2-chloro-4-hydroxybenzonitrile could be located. This information is essential for confirming the chemical environment of each atom and elucidating the molecule's solution-state conformation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis

Specific mass spectrometry or high-resolution mass spectrometry data, which would validate the molecular formula (C₇H₃BrClNO) and detail the compound's fragmentation patterns under ionization, are not available in the public domain.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

No experimentally recorded Fourier-transform infrared (FT-IR) or Raman spectra for this compound were found. Such spectra are crucial for identifying characteristic vibrations of its functional groups (hydroxyl, nitrile, C-Cl, C-Br) and providing a unique molecular fingerprint.

X-ray Crystallography for Solid-State Structural Determination

A search for crystallographic data revealed no published single-crystal X-ray diffraction studies for this compound. This type of analysis is indispensable for determining the precise three-dimensional arrangement of atoms in the solid state.

Elucidation of Molecular Conformation and Crystal Packing

Without X-ray crystallography data, it is not possible to describe the definitive solid-state conformation, bond lengths, bond angles, or the arrangement of molecules within the crystal lattice (crystal packing).

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A detailed analysis of intermolecular forces, such as hydrogen bonding involving the hydroxyl and nitrile groups, or potential π-stacking interactions between the aromatic rings, cannot be performed without the crystal structure information.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Chloro 4 Hydroxybenzonitrile

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the molecular properties of halogenated phenols. While specific computational studies on 5-Bromo-2-chloro-4-hydroxybenzonitrile are not extensively documented in the public domain, valuable insights can be drawn from theoretical investigations of structurally analogous compounds, such as other halogenated hydroxybenzonitriles and related phenolic compounds. These studies typically employ basis sets like 6-311++G(d,p) to ensure a high degree of accuracy in the calculated properties.

The electronic structure of a molecule is fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For aromatic compounds like this compound, the HOMO is typically a π-orbital associated with the benzene (B151609) ring and the electron-donating hydroxyl group. The LUMO is usually a π*-orbital, with significant contributions from the electron-withdrawing nitrile and halogen substituents.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Based on Analogous Compounds)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: These values are illustrative and based on typical DFT calculations for similar halogenated phenolic compounds.

A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. The distribution of these orbitals across the molecule indicates the likely sites for chemical reactions.

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): μ2 / (2η) (where μ is the electronic chemical potential, -χ)

Molecular Electrostatic Potential (MEP) maps are also powerful tools for predicting reactive sites. The MEP surface illustrates the charge distribution within a molecule, with red regions indicating negative electrostatic potential (nucleophilic sites) and blue regions indicating positive electrostatic potential (electrophilic sites). For this compound, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the nitrile group, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating a site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound. While the benzene ring itself is rigid, the hydroxyl group can rotate. MD simulations can explore the potential energy surface associated with this rotation and the interactions of the molecule with its environment, such as solvent molecules or biological macromolecules. These simulations are crucial for understanding how the molecule behaves in a dynamic system, which is particularly relevant for predicting its behavior in biological systems or in solution. For instance, MD simulations have been used to study the interactions between molecules and proteins in drug design research. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (as applied to related compounds)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in toxicology and drug discovery to predict the activity of new chemical entities. nih.govnih.govmdpi.com For compounds like this compound, QSAR studies on related brominated and chlorinated phenols can offer mechanistic insights into their potential biological activities, such as endocrine-disrupting potencies. nih.gov

QSAR models are built using a set of molecular descriptors that quantify various aspects of the chemical structure, including electronic, steric, and hydrophobic properties. imist.ma These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression or machine learning algorithms. nih.govimist.ma The resulting models can then be used to predict the activity of compounds that have not yet been tested. nih.gov The validity of these models is often confirmed through internal and external validation procedures. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Studies of Phenolic Compounds

| Descriptor Type | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Topological | Connectivity indices, Wiener index |

| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity |

| Geometrical | Molecular surface area, Molecular volume |

By analyzing the descriptors that are most influential in the QSAR model, it is possible to infer the key structural features that drive the biological activity of the compounds. For halogenated phenols, descriptors related to hydrophobicity (LogP) and electronic properties (such as the energy of the HOMO) are often found to be significant.

Chemical Reactivity and Mechanistic Pathways of 5 Bromo 2 Chloro 4 Hydroxybenzonitrile

Reactivity at the Halogen Substituents

The presence of both bromine and chlorine atoms on the benzene (B151609) ring allows for selective reactions, primarily driven by the differential reactivity of the C-Br and C-Cl bonds. Generally, the C-Br bond is more reactive than the C-Cl bond in many catalytic and substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. In 5-Bromo-2-chloro-4-hydroxybenzonitrile, the nitrile group (-CN) acts as a moderate electron-withdrawing group, activating the ring towards nucleophilic attack. The hydroxyl group (-OH), being an electron-donating group, can deactivate the ring, but its effect is position-dependent.

The SNAr mechanism typically proceeds in two steps: addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org The rate of reaction is influenced by the nature of the leaving group and the stability of the intermediate. Halogens are good leaving groups, with the order of reactivity generally being F > Cl > Br > I for this reaction type when considering the electronegativity and the stability of the Meisenheimer complex. However, in many cases, the C-F bond is the most reactive due to its strong polarization. For heavier halogens, the bond strength becomes a more dominant factor, leading to a reactivity order of I > Br > Cl.

For this compound, the relative reactivity of the bromine and chlorine substituents in SNAr reactions can be influenced by several factors, including the nature of the nucleophile and the reaction conditions. The cyano group at position 1 and the hydroxyl group at position 4 will influence the electron density at the carbon atoms bearing the halogen atoms. Generally, electron-withdrawing groups ortho and para to the leaving group stabilize the negative charge of the Meisenheimer intermediate, thus accelerating the reaction. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For this compound, these reactions offer a pathway to selectively functionalize the C-Br and C-Cl positions. The general order of reactivity for aryl halides in these reactions is I > Br > OTf >> Cl. umanitoba.ca This selectivity allows for sequential couplings, where the more reactive C-Br bond can be functionalized first, followed by reaction at the C-Cl bond under more forcing conditions.

Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl compounds. For this compound, a selective Suzuki coupling at the C-Br position can be achieved using standard palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand.

Table 1: Representative Conditions for Suzuki Coupling of Aryl Halides

| Catalyst System | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 |

| PdCl₂(dppf) | K₂CO₃ | Dioxane/Water | 90 |

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. Similar to the Suzuki reaction, the Heck reaction is generally more facile for aryl bromides than for aryl chlorides. This allows for the selective introduction of an alkenyl group at the C-5 position of this compound.

Table 2: Common Catalyst Systems for the Heck Reaction

| Palladium Source | Ligand | Base | Solvent |

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF or Acetonitrile |

| PdCl₂ | P(o-tolyl)₃ | NaOAc | DMA |

| Pd/C | None (ligand-free) | K₂CO₃ | NMP |

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is a reliable method for the formation of C(sp²)-C(sp) bonds. The higher reactivity of the C-Br bond allows for the selective alkynylation at the C-5 position of this compound.

Table 3: Typical Conditions for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N or Diisopropylamine | THF or DMF |

| Pd(OAc)₂ / PPh₃ | CuI | Piperidine | Toluene |

| Pd/C | CuI | K₂CO₃ | Methanol/Water |

Reductive Dehalogenation Pathways

Reductive dehalogenation is a process that involves the removal of a halogen atom and its replacement with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation. In the case of this compound, selective dehalogenation is possible due to the different reactivities of the C-Br and C-Cl bonds.

Generally, aryl bromides are more readily reduced than aryl chlorides. organic-chemistry.org Catalytic hydrogenation using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen source can selectively remove the bromine atom while leaving the chlorine atom intact. organic-chemistry.orgresearchwithrutgers.com More vigorous reaction conditions, such as higher hydrogen pressure or temperature, would be required to subsequently remove the chlorine atom. This selective dehalogenation can be a useful synthetic strategy to access 2-chloro-4-hydroxybenzonitrile or 4-hydroxybenzonitrile from the parent compound. Alternative reducing agents like sodium borohydride in the presence of a palladium catalyst can also be employed for hydrodehalogenation. organic-chemistry.org

Table 4: Conditions for Reductive Dehalogenation of Aryl Halides

| Reagent | Catalyst | Solvent | Product Selectivity |

| H₂ (1 atm) | 10% Pd/C | Ethanol | Selective debromination |

| H₂ (high pressure) | 10% Pd/C | Acetic Acid | Debromination and dechlorination |

| NaBH₄ | PdCl₂ | THF | Debromination |

| HCOONH₄ | 10% Pd/C | Methanol | Selective debromination |

Transformations Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for various chemical transformations, including alkylation, acylation, and oxidation.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can be readily converted into an ether or an ester through O-alkylation and O-acylation, respectively. These reactions are important for protecting the hydroxyl group or for modifying the properties of the molecule.

O-Alkylation: This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkylating agent (e.g., an alkyl halide or sulfate). Common bases used include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The choice of base and solvent can influence the reaction rate and yield.

O-Acylation: The hydroxyl group can be acylated using an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base. Common bases for this transformation include pyridine, triethylamine, or sodium hydroxide. O-acylation is often used to protect the hydroxyl group during subsequent reactions.

Table 5: General Conditions for O-Alkylation and O-Acylation of Phenols

| Reaction | Reagent | Base | Solvent |

| O-Alkylation | Alkyl halide (e.g., CH₃I, C₂H₅Br) | K₂CO₃ or NaH | Acetone, DMF, or THF |

| O-Acylation | Acyl chloride (e.g., CH₃COCl) | Pyridine or Et₃N | Dichloromethane or THF |

| O-Acylation | Acid anhydride (e.g., (CH₃CO)₂O) | Sodium acetate | Acetic acid |

Phenolic Oxidation Mechanisms

Phenols can undergo oxidation to form various products, including quinones or polymeric materials. The oxidation of this compound can proceed through several mechanistic pathways, depending on the oxidant and reaction conditions.

The presence of electron-donating and electron-withdrawing groups on the aromatic ring will influence the oxidation potential of the phenol (B47542). The hydroxyl group makes the ring electron-rich and susceptible to oxidation. Common oxidizing agents for phenols include Fremy's salt (potassium nitrosodisulfonate), chromic acid, and various metal-based oxidants.

The oxidation process often involves the formation of a phenoxy radical as a key intermediate. This radical can then undergo further reactions, such as coupling or further oxidation. The specific products formed will depend on the stability of the radical and the reaction conditions. For this compound, oxidation could potentially lead to the formation of a corresponding benzoquinone derivative, although the reaction may be complex due to the presence of the halogen and nitrile substituents.

Reactions of the Nitrile Functionality

The nitrile (—C≡N) group is a versatile functional group that significantly influences the chemical reactivity of this compound. Its linear geometry and the triple bond between carbon and nitrogen, with its accumulation of pi-electron density, make it susceptible to a variety of addition reactions. The carbon atom of the nitrile group is electrophilic, while the nitrogen atom is weakly nucleophilic and basic.

The nitrile group of this compound can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. chemistrysteps.com This two-stage transformation is a cornerstone of nitrile chemistry. chemistrysteps.comyoutube.com

Mechanism under Basic Conditions: The base-catalyzed hydrolysis begins with the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic carbon of the nitrile group. chemistrysteps.com This breaks the pi bond and forms a negatively charged nitrogen intermediate. Protonation by water yields an imidic acid, a tautomer of an amide. chemistrysteps.com Further deprotonation and proton transfer steps lead to the formation of the stable 5-bromo-2-chloro-4-hydroxybenzamide. chemistrysteps.com If the reaction conditions are harsh enough (e.g., vigorous reflux), the hydrolysis can proceed further. The hydroxide ion attacks the carbonyl carbon of the amide, leading to a tetrahedral intermediate which then eliminates ammonia or an amine to form the carboxylate salt. youtube.com Subsequent acidification of the carboxylate salt yields the final product, 5-bromo-2-chloro-4-hydroxybenzoic acid. A related compound, 5-bromo-2-chlorobenzonitrile, is hydrolyzed to 5-bromo-2-chlorobenzoic acid in the presence of an alkali. google.com

Mechanism under Acidic Conditions: Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. youtube.com A weak nucleophile, such as water, can then attack the carbon. youtube.com Following deprotonation, an amide tautomer (imidic acid) is formed, which then rearranges to the more stable 5-bromo-2-chloro-4-hydroxybenzamide. chemistrysteps.com Similar to the base-catalyzed pathway, forcing conditions (heat and concentrated acid) will drive the subsequent hydrolysis of the amide to the corresponding carboxylic acid and an ammonium salt. youtube.com

Table 1: Products of Nitrile Hydrolysis

| Starting Material | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | Mild acid or base | 5-Bromo-2-chloro-4-hydroxybenzamide | 5-Bromo-2-chloro-4-hydroxybenzoic acid |

| This compound | Strong acid or base with heat | 5-Bromo-2-chloro-4-hydroxybenzamide | 5-Bromo-2-chloro-4-hydroxybenzoic acid |

The nitrile group can be reduced to a primary amine (-CH₂-NH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, converting both alkyl and aryl nitriles into their corresponding primary amines. ucalgary.camasterorganicchemistry.com The reaction typically proceeds in an ether solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting amine. ucalgary.ca

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. This occurs twice. The first hydride addition forms an imine-metal complex. A second hydride addition to the same carbon reduces the imine intermediate to a dianionic species, which, upon hydrolysis during workup, yields the primary amine, (5-bromo-2-chloro-4-hydroxyphenyl)methanamine. While LiAlH₄ is highly effective, other reagents like diisopropylaminoborane in the presence of catalytic lithium borohydride have also been shown to reduce a variety of aromatic nitriles to benzylamines. nih.gov Benzonitriles with electron-withdrawing groups, such as the chloro and bromo substituents on the target molecule, generally undergo reduction more rapidly. nih.gov

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by a range of nucleophiles. wikipedia.org This reaction, known as nucleophilic addition, is fundamental to the reactivity of nitriles and allows for the formation of various new carbon-carbon and carbon-heteroatom bonds. wikipedia.org

Strong nucleophiles, such as Grignard reagents (R-MgX) or organolithium reagents (R-Li), can add to the nitrile to form imine anions. wikipedia.org These intermediates are typically hydrolyzed in a subsequent aqueous workup step to yield ketones. For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would, after hydrolysis, produce 1-(5-bromo-2-chloro-4-hydroxyphenyl)ethan-1-one.

Weaker nucleophiles, such as alcohols or amines, generally require activation of the nitrile group by an acid catalyst to proceed. byjus.com The acid protonates the nitrile nitrogen, enhancing the electrophilicity of the carbon and making it more susceptible to attack. byjus.com For instance, alcohols can add to nitriles in what is known as the Pinner reaction to form imidates. wikipedia.org

Table 2: Examples of Nucleophilic Addition to Nitriles

| Nucleophile Type | Reagent Example | Intermediate | Final Product after Hydrolysis |

|---|---|---|---|

| Organometallic | Grignard Reagent (RMgX) | Imine anion | Ketone |

| Hydride | Lithium Aluminum Hydride (LiAlH₄) | Dianion | Primary Amine |

| Carbon | Cyanide ion (CN⁻) | Cyanohydrin anion | α-Hydroxy carboxylic acid |

| Oxygen | Alcohol (ROH) / Acid catalyst | Imidate | Ester |

Photochemical Transformations and Degradation Mechanisms

The presence of halogen atoms and a phenolic hydroxyl group on the aromatic ring makes this compound susceptible to photochemical reactions. Irradiation with ultraviolet (UV) light can induce transformations, primarily involving the carbon-halogen bonds, leading to the degradation of the molecule.

Upon exposure to UV radiation in aqueous solutions, halogenated phenols can undergo dehalogenation. nih.gov For compounds like this compound, the primary photochemical reaction is often the photohydrolysis of the carbon-halogen bonds. This involves the cleavage of the C-Br and C-Cl bonds and their replacement with hydroxyl (-OH) groups.

Studies on the closely related herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) show that the initial step is the photohydrolysis of one of the C-Br bonds. This process can be influenced by the presence of other substances in the water. For instance, the dehalogenation of pentabromophenol has been shown to be a key step in its detoxification, with a 70% removal of bromine leading to a substantial decrease in toxicity. nih.gov The rate of photolysis can also be affected by pH and the presence of natural sensitizers like dissolved organic matter.

The photochemical degradation of halogenated aromatic compounds typically proceeds through a free-radical chain mechanism. wikipedia.org The process is initiated by the homolytic cleavage (homolysis) of the carbon-halogen bond upon absorption of UV light. mdpi.com This is the weakest bond in the molecule and is prone to breaking, generating an aryl radical and a halogen radical (e.g., Br• or Cl•). mdpi.com

Initiation: Ar-X + hν → Ar• + X• (where Ar represents the 2-chloro-4-hydroxy-5-cyanophenyl group and X is Br or Cl)

Propagation: The highly reactive aryl radical (Ar•) can then participate in several propagation steps. A common pathway is hydrogen atom abstraction from a solvent molecule like water or methanol, leading to the formation of a dehalogenated product. acs.org

Ar• + R-H → Ar-H + R•

Alternatively, the aryl radical can be trapped by other species present in the reaction mixture. For example, in the presence of bromotrichloromethane (BrCCl₃), an intermediate allyl radical has been successfully trapped, providing evidence for the radical pathway. rsc.org

Termination: The chain reaction is terminated by the combination of any two radical species.

Ar• + X• → Ar-X Ar• + Ar• → Ar-Ar X• + X• → X₂

These photochemical reactions can lead to a variety of degradation products, depending on the reaction conditions and the presence of other reactive species in the environment.

Oxidative Decarboxylation Pathways (Relevance from analogous systems)

The oxidative decarboxylation of phenolic acids, which are structurally analogous to 4-hydroxybenzonitriles, has been observed in the presence of phenoloxidase enzymes such as peroxidases and laccases. For instance, p-hydroxybenzoic acid can undergo decarboxylation under oxidative conditions. researchgate.net This process is generally understood to involve the enzymatic oxidation of the phenolate anion to a phenoxy radical. Subsequent rearrangement and loss of carbon dioxide can then occur.

In the case of this compound, a similar pathway can be postulated. The hydroxyl group at the C4 position is key to its susceptibility to oxidation. One-electron oxidation, potentially catalyzed by an enzyme or a chemical oxidant, would generate a phenoxy radical. The presence of electron-withdrawing halogen substituents (bromine and chlorine) would influence the stability and subsequent reactivity of this radical intermediate.

Furthermore, studies on the oxidative dehalogenation of halogenated phenols provide insights into the potential fate of the bromine and chlorine atoms. Enzymes like horseradish peroxidase (HRP) can catalyze the oxidation of halogenated phenols. nih.govnih.govresearchgate.net The mechanism is proposed to involve two sequential one-electron oxidations of the phenol, leading to a cationic intermediate. nih.gov This intermediate can then undergo nucleophilic attack, leading to dehalogenation. While the primary focus of these studies is dehalogenation, the initial oxidative steps are relevant to the potential for concurrent or subsequent loss of the nitrile group.

The reaction of phenolic compounds with oxidizing agents like bromine can result in either electrophilic aromatic substitution or electron transfer (oxidation), leading to the formation of quinones. nih.gov For phenols with substituents in the ortho or para position, such as hydroquinone, oxidation is a significant pathway. nih.gov Given that this compound has a hydroxyl group para to the nitrile, oxidation to a quinone-like intermediate is a plausible step. The subsequent loss of the nitrile group from this intermediate would constitute an oxidative "decyanation," analogous to decarboxylation.

Electrochemical studies of 3,4-dihydroxymandelic acid have shown that oxidation can lead to a two-electron transfer to form an o-benzoquinone, which then undergoes decarboxylation. nih.gov This suggests that for this compound, a two-electron oxidation could potentially form a quinone methide or a related species, which could then eliminate the nitrile group.

Based on these analogous systems, a generalized proposed pathway for the oxidative decarboxylation (or decyanation) of this compound would likely involve the initial oxidation of the phenolic hydroxyl group. The specific nature of the intermediate (phenoxy radical, cation, or quinone-like species) would depend on the oxidant and reaction conditions. The stability and reactivity of this intermediate, influenced by the bromo and chloro substituents, would then determine the efficiency of the subsequent cleavage of the carbon-carbon bond connecting the nitrile group to the aromatic ring.

The following table summarizes findings from analogous systems that inform the potential oxidative decarboxylation pathways of this compound.

| Analogous Compound/System | Oxidant/Catalyst | Key Intermediates | Primary Outcome | Reference |

| p-Hydroxybenzoic acid | Phenoloxidases (e.g., peroxidase, laccase) | Phenoxy radical | Decarboxylation | researchgate.net |

| Halogenated phenols | Horseradish peroxidase (HRP) | Cationic intermediate | Dehalogenation | nih.govresearchgate.net |

| Phenolic compounds (e.g., hydroquinone) | Bromine | Quinone | Oxidation | nih.gov |

| 3,4-Dihydroxymandelic acid | Electrochemical oxidation | o-Benzoquinone | Decarboxylation | nih.gov |

Derivatization and Functionalization Strategies for 5 Bromo 2 Chloro 4 Hydroxybenzonitrile

Modular Synthesis of Complex Architectures Utilizing the Halogen and Hydroxyl Groups

The presence of a phenolic hydroxyl group and two chemically distinct halogen atoms on the aromatic ring of 5-bromo-2-chloro-4-hydroxybenzonitrile offers a rich platform for modular synthesis. These sites can be selectively functionalized through various organic reactions to build complex molecules in a controlled, stepwise manner.

The hydroxyl group can readily undergo O-alkylation reactions, such as the Williamson ether synthesis, to introduce a wide variety of ether linkages. This reaction typically involves deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This strategy allows for the incorporation of diverse alkyl or aryl chains, which can be further functionalized.

The bromine and chlorine atoms provide orthogonal handles for palladium-catalyzed cross-coupling reactions . The carbon-bromine bond is generally more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This difference in reactivity allows for selective functionalization at the C-5 position.

Common cross-coupling reactions applicable to the bromo-substituent include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond, enabling the synthesis of biaryl compounds. For instance, the coupling of 4-bromo-2-chlorobenzonitrile with pyrazole-based boronic esters has been demonstrated in the presence of a palladium catalyst like Pd(OAc)₂, a phosphine ligand, and a base. googleapis.com

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylethynyl structures. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Heck Reaction: This involves the coupling of the aryl bromide with an alkene to form a substituted alkene, offering a route to stilbene-like derivatives. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination: This powerful method allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, leading to substituted anilines. wikipedia.orglibretexts.orgorganic-chemistry.org

While the C-Cl bond is less reactive, it can also participate in cross-coupling reactions, often under more forcing conditions or with specialized catalyst systems. This sequential reactivity enables a programmed, site-selective introduction of different substituents.

Furthermore, the chloro group, being ortho to the hydroxyl group and para to the bromo group, is susceptible to nucleophilic aromatic substitution (SNAr) . The presence of the electron-withdrawing nitrile group further activates the ring for such reactions. A notable example is the formation of a diaryl ether, 5-Bromo-2-(4-chloro-2-hydroxyphenoxy)benzonitrile, which indicates the displacement of a chlorine atom on a related precursor by a phenolic nucleophile. nih.gov

Table 1: Potential Reactions for Functionalization of Halogen and Hydroxyl Groups

| Functional Group | Reaction Type | Reagents/Catalysts | Potential Product Class |

|---|---|---|---|

| 4-Hydroxyl | Williamson Ether Synthesis | Base (e.g., NaH, K₂CO₃), Alkyl Halide (R-X) | Aryl Ethers (Ar-O-R) |

| 5-Bromo | Suzuki-Miyaura Coupling | Pd Catalyst, Base, Organoboron Reagent | Biaryls |

| 5-Bromo | Sonogashira Coupling | Pd Catalyst, Cu(I) Co-catalyst, Base, Alkyne | Arylalkynes |

| 5-Bromo | Heck Reaction | Pd Catalyst, Base, Alkene | Substituted Alkenes |

| 5-Bromo | Buchwald-Hartwig Amination | Pd Catalyst, Base, Amine | Aryl Amines |

| 2-Chloro | Nucleophilic Aromatic Substitution | Strong Nucleophile (e.g., ArO⁻) | Diaryl Ethers, etc. |

Scaffold Diversification via Nitrile Group Transformations

The nitrile group (-C≡N) is a versatile functional group that can be converted into a variety of other moieties, significantly diversifying the molecular scaffold of this compound. These transformations allow for the introduction of different functionalities that can alter the chemical and biological properties of the resulting molecule.

One of the most common and important transformations is the hydrolysis of the nitrile to a carboxylic acid. This can be achieved under acidic or basic conditions. For example, the related compound 5-bromo-2-chlorobenzonitrile can be hydrolyzed to 5-bromo-2-chlorobenzoic acid using a sodium hydroxide solution, followed by acidification. chemicalbook.comgoogle.com This conversion introduces a carboxylic acid group that can then be used for further derivatization, such as amide bond formation.

The nitrile group can also be converted into nitrogen-containing heterocycles. A prominent example is the synthesis of tetrazoles through a [3+2] cycloaddition reaction with an azide source, typically sodium azide. This reaction is often catalyzed by various agents and provides access to 5-substituted-1H-tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

Other potential transformations of the nitrile group include:

Reduction to an Amine: The nitrile can be reduced to a primary aminomethyl group (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This introduces a basic amino group, opening up avenues for further reactions such as amide or sulfonamide formation.

Conversion to an Amide: Partial hydrolysis of the nitrile, often under controlled acidic or basic conditions or using specific catalysts, can yield the corresponding primary amide (-CONH₂). Amides are key functional groups in many biologically active molecules.

Conversion to Thioamide: Reaction with hydrogen sulfide or Lawesson's reagent can convert the nitrile into a thioamide (-CSNH₂), a functional group found in various pharmacologically active compounds.

Table 2: Key Transformations of the Nitrile Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Hydrolysis | H₃O⁺ or NaOH(aq) then H₃O⁺ | Carboxylic Acid (-COOH) |

| Tetrazole Synthesis | NaN₃, Catalyst (e.g., acid) | 5-Substituted-1H-tetrazole |

| Reduction | LiAlH₄ or H₂/Catalyst | Primary Amine (-CH₂NH₂) |

| Partial Hydrolysis | Controlled H⁺/H₂O or OH⁻/H₂O | Amide (-CONH₂) |

Preparation of Ligands and Synthons from this compound

Due to its array of functional groups that can be selectively addressed, this compound serves as an excellent starting material, or synthon, for constructing more elaborate molecules, including ligands for metal catalysis and intermediates for pharmaceutical synthesis.

The term "pharmaceutical intermediate" refers to a chemical compound that is a building block in the synthesis of an active pharmaceutical ingredient (API). custchemvip.com The structural features of this compound make it a suitable precursor for various APIs. For instance, the closely related 5-bromo-2-hydroxybenzonitrile is cited as a synthetic reagent in the development of potential antiretroviral drugs, cancer therapies, and treatments for osteoporosis. nih.gov

The strategic derivatization of this molecule allows for the creation of complex scaffolds. For example, the Suzuki coupling of 4-bromo-2-chlorobenzonitrile with a protected pyrazole boronic ester is a key step in the synthesis of androgen receptor antagonists. googleapis.com This demonstrates how the bromo- and chloro-substituted benzonitrile (B105546) core can be elaborated into a complex heterocyclic system. The resulting product, after further modification, can act as a ligand for biological targets.

Furthermore, the hydroxyl and nitrile groups can act as coordination sites for metal ions, making derivatives of this compound potential candidates for novel ligands in coordination chemistry and catalysis. By functionalizing the halogen atoms, additional donor atoms can be introduced, leading to the formation of polydentate ligands capable of forming stable complexes with various transition metals.

The versatility of this compound as a synthon is evident in its potential to participate in multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. This approach allows for the rapid construction of molecular complexity from a relatively simple starting point.

Applications of 5 Bromo 2 Chloro 4 Hydroxybenzonitrile in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Specialty Chemicals

5-Bromo-2-chloro-4-hydroxybenzonitrile and its close derivatives are instrumental in the synthesis of various specialty chemicals, which are valued for their specific functions and high performance. One notable application is in the preparation of substituted benzoic acids, which are themselves important intermediates in the chemical industry. For instance, the related compound 5-bromo-2-chlorobenzonitrile can be synthesized from 2-chlorobenzonitrile through a bromination reaction. This intermediate can then undergo hydrolysis to produce 5-bromo-2-chlorobenzoic acid, a key component in the synthesis of certain pharmaceuticals. google.comgoogle.com

The synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzonitrile proceeds in a two-step process, as detailed in the following table:

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Bromination | 2-Chlorobenzonitrile | Brominating agent | 5-Bromo-2-chlorobenzonitrile |

| 2 | Hydrolysis | 5-Bromo-2-chlorobenzonitrile | Alkali, followed by protonic acid | 5-Bromo-2-chlorobenzoic acid |

This synthetic pathway highlights the utility of the brominated and chlorinated benzonitrile (B105546) core in accessing more complex and functionalized molecules for specialized applications. The precise control over the substitution pattern is crucial for the desired properties of the final product.

Building Block in the Construction of Heterocyclic Systems

The reactivity of the functional groups on the this compound ring system makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. While direct examples starting from this specific molecule are not extensively detailed in publicly available literature, the known reactivity of substituted benzonitriles allows for the postulation of several synthetic routes to important heterocyclic scaffolds such as benzofurans, quinazolines, and thiazoles.

Benzofurans: The synthesis of benzofuran derivatives often involves the cyclization of ortho-substituted phenols. The hydroxyl group of this compound could potentially be exploited in reactions with α-haloketones or alkynes to construct the furan ring, leading to highly substituted benzofurans with potential biological activity. organic-chemistry.orgnih.govnih.govcuestionesdefisioterapia.com

Quinazolines: Quinazoline and its derivatives are another important class of heterocyclic compounds with a wide range of pharmaceutical applications. The synthesis of quinazolines can be achieved through various methods, including the reaction of 2-aminobenzonitriles with other reagents. While this compound is not a 2-aminobenzonitrile, its functional groups could be chemically modified to introduce an amino group at the ortho position, thereby enabling its use in quinazoline synthesis. organic-chemistry.orgopenmedicinalchemistryjournal.comnih.govresearchgate.netorganic-chemistry.org

Thiazoles: Thiazole rings are present in many biologically active molecules. The Hantzsch thiazole synthesis, for example, involves the reaction of an α-haloketone with a thioamide. It is conceivable that derivatives of this compound could be functionalized to participate in such cyclization reactions, providing access to novel thiazole-containing compounds. nih.govijper.orgwikipedia.orgorganic-chemistry.orgnih.gov

The following table outlines potential synthetic strategies for these heterocyclic systems, based on established organic chemistry principles.

| Heterocyclic System | Potential Synthetic Strategy | Key Functional Group Utilized |

| Benzofuran | Cyclization with α-haloketones or alkynes | Hydroxyl group |

| Quinazoline | Modification to a 2-aminobenzonitrile followed by cyclization | Nitrile and a modified functional group |

| Thiazole | Functionalization to participate in Hantzsch synthesis | Bromo or chloro groups for further reaction |

Precursor in the Development of Agrochemical and Pharmaceutical Intermediates

The structural motifs present in this compound are found in numerous active compounds in the agrochemical and pharmaceutical industries. Its role as a precursor allows for the efficient construction of these complex target molecules.

Agrochemical Intermediates: A prominent application of compounds structurally related to this compound is in the synthesis of herbicides that act as photosystem II inhibitors. unl.eduresearchgate.netnih.govpressbooks.pub A well-known example is the herbicide Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile). wikipedia.org The synthesis of Bromoxynil typically starts from 4-hydroxybenzonitrile, which undergoes bromination. wikipedia.orgchemicalbook.comgoogle.com The reaction conditions for this transformation are well-established and highlight the importance of the hydroxynitrile scaffold in agrochemical synthesis.

The synthesis of Bromoxynil from 4-hydroxybenzonitrile is summarized in the table below:

| Reactant | Reagents | Conditions | Product | Yield |

| 4-Hydroxybenzonitrile | Aqueous brominating reagent (bromide and bromate in 2:1 molar ratio), HCl | 28°C, 4.5 hours | 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) | 99% |

This efficient synthesis underscores the utility of substituted hydroxybenzonitriles in producing commercially important agrochemicals.

Pharmaceutical Intermediates: Substituted benzonitriles are crucial intermediates in the synthesis of a wide array of pharmaceuticals. For example, 5-bromo-2-hydroxybenzonitrile has been identified as a synthetic reagent in the development of potential antiretroviral drugs, cancer therapies, and treatments for osteoporosis. nih.gov Furthermore, the related compound 5-bromo-2-chlorobenzonitrile is a key intermediate in the synthesis of 5-bromo-2-chlorobenzoic acid, which is a starting material for the antidiabetic drug Dapagliflozin. google.com The synthesis of 5-bromo-2-chlorobenzoyl chloride, a derivative of this intermediate, is a critical step in the production of other pharmaceutical compounds. cuestionesdefisioterapia.com Halogenated deoxyuridine analogues, which can be synthesized from precursors with similar substitution patterns, have shown in vitro antiviral activity against herpes simplex virus type 1. nih.gov

The following table provides examples of pharmaceutical applications of intermediates derived from or related to this compound.

| Intermediate | Therapeutic Area |

| 5-Bromo-2-hydroxybenzonitrile derivatives | Antiviral, Anticancer, Osteoporosis |

| 5-Bromo-2-chlorobenzoic acid | Antidiabetic (Dapagliflozin) |

| Halogenated deoxyuridine analogues | Antiviral (Herpes Simplex Virus) |

These examples demonstrate the significant role of this compound and its analogues as foundational molecules in the discovery and development of new therapeutic agents.

Environmental Fate and Advanced Analytical Detection of 5 Bromo 2 Chloro 4 Hydroxybenzonitrile

Biotransformation Pathways and Microbial Degradation Mechanisms

Under anaerobic conditions, a key degradation pathway for halogenated aromatic compounds is reductive dehalogenation. researchgate.net For instance, studies on Bromoxynil have shown that it can be degraded under various anaerobic conditions, including methanogenic, sulfidogenic, and Fe(III)-reducing environments. researchgate.net This process involves the sequential removal of bromine atoms, leading to the formation of less halogenated intermediates. researchgate.net A proposed pathway for Bromoxynil degradation proceeds through reductive debromination to 4-cyanophenol, which is then further transformed into phenol (B47542) and can ultimately be mineralized to carbon dioxide. researchgate.net

Given these findings, it can be hypothesized that 5-Bromo-2-chloro-4-hydroxybenzonitrile could undergo a similar microbial degradation process. It is plausible that under anaerobic conditions, microorganisms could reductively dehalogenate the compound, potentially removing the bromine and chlorine atoms. The specific order of removal and the resulting intermediates would depend on the microbial consortia present and the prevailing environmental conditions. Aerobic degradation pathways, often involving dioxygenase enzymes that hydroxylate the aromatic ring, are also a possibility for halogenated aromatic compounds. nih.gov

Table 1: Potential Anaerobic Biotransformation Intermediates of Halogenated Benzonitriles

| Starting Compound | Potential Intermediate(s) | Final Products |

| 3,5-dibromo-4-hydroxybenzonitrile (Bromoxynil) | 3-bromo-4-hydroxybenzonitrile, 4-hydroxybenzonitrile, phenol | Carbon Dioxide |

| This compound (Hypothetical) | 2-chloro-4-hydroxybenzonitrile, 5-bromo-4-hydroxybenzonitrile, 4-hydroxybenzonitrile | Carbon Dioxide |

This table is based on documented pathways for Bromoxynil and proposes a hypothetical pathway for this compound.

Photolytic and Chemical Degradation in Aquatic Environments

The presence of photosensitive groups in this compound suggests that it may be susceptible to photolytic and chemical degradation in aquatic environments. Sunlight, particularly UV radiation, can induce the breakdown of halogenated aromatic compounds.

Studies on the photodegradation of Bromoxynil have demonstrated that it can be degraded in the presence of light. researchgate.net The primary photoproducts identified were 3-bromo-4-hydroxybenzonitrile and 4-hydroxybenzonitrile, indicating a stepwise reductive dehalogenation process. researchgate.net It is therefore reasonable to assume that this compound could undergo a similar photolytic degradation, with the cleavage of the carbon-bromine and carbon-chlorine bonds. The rates of degradation and the types of photoproducts formed would be influenced by factors such as water chemistry (e.g., pH, presence of dissolved organic matter) and the intensity of solar radiation.

Chemical degradation through reactions with reactive species in the aquatic environment, such as hydroxyl radicals, is another potential transformation pathway. Advanced oxidation processes, which generate these highly reactive species, are known to be effective in degrading a wide range of organic pollutants, including halogenated aromatic compounds.

Occurrence and Identification in Environmental Matrices (e.g., Drinking Water as DBP)

Halogenated aromatic compounds have been identified as a class of disinfection byproducts (DBPs) that can form during water treatment processes, particularly chlorination. researchgate.net The reaction of disinfectants like chlorine with natural organic matter and anthropogenic contaminants in raw water sources can lead to the formation of a diverse array of DBPs.

While there is no specific documentation of this compound as a DBP, the formation of polar phenolic chlorinated and brominated DBPs has been reported. researchgate.net The presence of both bromide and chloride in source waters can lead to the formation of mixed bromo-chloro DBPs. Given the structure of this compound, its formation as a DBP is plausible, especially in waters with elevated levels of bromide and organic precursors containing phenolic and nitrile moieties. The identification of emerging DBPs is an ongoing area of research, and the lack of current detection may be due to the limitations of routine monitoring methods.

Advanced Analytical Methodologies for Detection and Quantification

The detection and quantification of polar, halogenated micropollutants like this compound in complex environmental matrices such as drinking water require sophisticated analytical techniques. The low concentrations at which these compounds may be present, coupled with the complexity of the sample matrix, necessitate methods with high sensitivity and selectivity.

Several advanced analytical methodologies are well-suited for the analysis of such compounds:

Ultra-Performance Liquid Chromatography/Electrospray Ionization-Triple Quadrupole Mass Spectrometry (UPLC/ESI-tqMS): This technique is highly effective for the analysis of polar compounds and has been successfully used to identify and quantify new polar phenolic chlorinated and brominated DBPs. researchgate.net The use of multiple reaction monitoring (MRM) provides excellent sensitivity and selectivity. researchgate.net

Electrospray Ionization-High-Field Asymmetric Waveform Ion Mobility Spectrometry-Mass Spectrometry (ESI-FAIMS-MS): This method offers an additional dimension of separation based on ion mobility, which can help to reduce background noise and improve the limits of detection for trace analytes in complex samples like tap water. nih.gov

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS): With its ultrahigh resolution and accuracy, FT-ICR MS is a powerful tool for the characterization and identification of unknown compounds in complex mixtures. researchgate.net This technique has been used to characterize brominated DBPs formed during the chlorination of seawater. researchgate.net

These advanced mass spectrometry-based techniques, often coupled with high-resolution chromatography, would be the methods of choice for the targeted analysis and non-targeted screening of this compound in environmental samples.

Table 2: Advanced Analytical Techniques for Halogenated Compound Detection

| Analytical Technique | Principle | Applicability for this compound |

| UPLC/ESI-tqMS | Liquid chromatography separation followed by mass spectrometric detection using triple quadrupole for high sensitivity and selectivity. | Suitable for targeted quantification at low concentrations in water samples. researchgate.net |

| ESI-FAIMS-MS | Electrospray ionization with ion mobility separation prior to mass spectrometry to reduce matrix interference. | Can enhance detection limits in complex environmental matrices like drinking water. nih.gov |

| FT-ICR MS | High-resolution mass spectrometry for accurate mass measurements and elemental composition determination. | Ideal for identification and structural elucidation of unknown transformation products. researchgate.net |

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Transformations

The unique arrangement of functional groups in 5-Bromo-2-chloro-4-hydroxybenzonitrile offers a rich playground for the exploration of selective catalytic transformations. Future research is poised to move beyond simple, single-step reactions to develop sophisticated, multi-catalytic strategies that can precisely modify the molecule at various positions, unlocking access to a vast chemical space of novel derivatives.

The primary reactive sites for catalytic modification include the C-Br bond, the C-Cl bond, the aromatic C-H bonds, the hydroxyl group, and the nitrile moiety. A key challenge and area of future focus will be achieving high selectivity in these transformations. The differential reactivity of the C-Br and C-Cl bonds, for instance, presents an opportunity for sequential, site-selective cross-coupling reactions. The C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cycles, allowing for its preferential functionalization. mdpi.comscielo.brrsc.org Subsequent development of more potent catalytic systems could then enable the modification of the more robust C-Cl bond.

Another promising frontier is the catalytic C-H functionalization of the aromatic ring. acs.orgyale.edu The nitrile group can act as a directing group to guide catalysts to specific C-H bonds, enabling the introduction of new substituents without pre-functionalization. nih.govscilit.comacs.org Research into novel directing group strategies and earth-abundant metal catalysts will be crucial. The hydroxyl group can also serve as an effective directing group in certain cross-coupling reactions, potentially activating otherwise unreactive sites. nih.gov

Future catalytic endeavors will likely involve:

Selective Cross-Coupling: Developing palladium, nickel, or copper-based catalytic systems for sequential Suzuki, Stille, Sonogashira, or Buchwald-Hartwig reactions, first at the C-Br position and subsequently at the C-Cl position. mdpi.comnih.gov

Directed C-H Functionalization: Utilizing the nitrile or hydroxyl groups to direct the regioselective introduction of alkyl, aryl, or heteroatom groups at the available C-H positions on the ring. acs.orgnih.gov

Catalytic Nitrile Modification: Investigating selective catalytic hydration of the nitrile to an amide, hydrolysis to a carboxylic acid, or reduction to an amine, while preserving the other functional groups. jeeadv.ac.in

Tandem Catalysis: Designing one-pot, multi-step reaction sequences where different catalysts work in concert to perform several transformations sequentially, enhancing synthetic efficiency.

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Target Site | Catalyst System (Example) | Potential Product Class |

| Suzuki Coupling | C-Br | Pd(PPh₃)₄ / Base | Biaryl compounds |

| Sonogashira Coupling | C-Br | PdCl₂(PPh₃)₂ / CuI | Aryl-alkyne derivatives |

| C-H Arylation | C-H | Pd(OAc)₂ / Ligand | Poly-substituted aromatics |

| Nitrile Hydrolysis | -C≡N | Ru-MACHO-BH | Primary amides |

| Hydroxyl-Directed Coupling | C-Cl | Pd / RuPhos | Functionalized biaryls |

Sustainable Synthesis and Process Intensification

The synthesis and derivatization of halogenated aromatic compounds traditionally rely on processes that can be resource-intensive and generate significant waste. A major future direction is the development of sustainable and intensified manufacturing processes for this compound and its derivatives, aligning with the principles of green chemistry.

Process intensification, particularly the adoption of continuous flow chemistry, stands out as a transformative approach. Halogenation and nitration reactions are often highly exothermic and rapid, making them well-suited for the superior heat and mass transfer capabilities of microreactors or continuous flow systems. rsc.orgresearchgate.net This technology not only enhances safety by minimizing the volume of hazardous reagents at any given time but also improves reaction control, leading to higher yields and purities. nih.gov Future research will focus on translating the batch synthesis of this compound into a fully continuous, multi-step process. mdpi.com

In parallel, sustainable synthesis methodologies will aim to reduce environmental impact. This includes exploring:

Greener Solvents: Replacing conventional volatile organic compounds with bio-based solvents like anisole or eucalyptol. nih.govmdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as developing catalytic cycles that minimize the use of stoichiometric reagents.

Biocatalysis: Employing enzymes for specific transformations, such as regioselective halogenation or hydroxylation, which can operate under mild, aqueous conditions.

Table 2: Comparison of Batch vs. Continuous Flow Processing

| Parameter | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of reagents | Inherently safer with small reaction volumes |

| Heat Transfer | Limited, potential for thermal runaways | Excellent, precise temperature control |

| Scalability | Difficult, often requires re-optimization | Straightforward, by extending operation time |

| Process Control | Moderate, concentration gradients can occur | High, precise control over parameters |

| Footprint | Large reactor vessels required | Compact, smaller equipment footprint |

Design of Next-Generation Functional Materials Utilizing this compound as a Building Block

The polyfunctional nature of this compound makes it an exemplary building block (monomer) for the synthesis of advanced functional materials. Its rigid aromatic core, combined with sites for polymerization and modification, allows for the rational design of polymers and materials with tailored properties.

One of the most promising applications is in the creation of inherently flame-retardant polymers. The presence of both bromine and chlorine atoms can impart significant fire resistance to materials, a critical property for electronics, construction, and transportation. google.com Polymerization of derivatives of this compound could lead to novel polyesters, polycarbonates, or epoxy resins with enhanced thermal stability and reduced flammability.

Furthermore, the nitrile group is a precursor to the formation of triazine rings through cyclotrimerization. This reaction can be used to create highly cross-linked, porous organic polymers or covalent organic frameworks (COFs). nih.gov Such materials are at the forefront of research for applications in gas storage, catalysis, and separation technologies. The electronic properties of substituted benzonitriles also suggest potential applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Future research in this area will likely focus on:

Flame-Retardant Polymers: Synthesizing and characterizing new polymers incorporating the 5-bromo-2-chloro-4-hydroxyphenyl moiety and evaluating their thermal degradation and flammability properties.

Porous Materials: Using the nitrile functionality to construct triazine-based porous networks for applications in carbon capture and catalysis.

Smart Materials: Incorporating the molecule into "smart" polymers that respond to external stimuli like pH, light, or temperature, for use in sensors or drug delivery systems. mdpi.comdoe.gov

Advanced Coatings: Developing resins and coatings that leverage the halogen content for fire retardancy and the phenolic group for strong adhesion and chemical resistance. google.com

Interdisciplinary Research at the Interface of Organic Chemistry and Mechanistic Biology

The intersection of organic chemistry and biology offers fertile ground for exploring the utility of this compound. Research in this domain is expected to branch into two main areas: leveraging biological systems for chemical synthesis (biocatalysis) and using the compound as a tool to investigate biological processes.

Many microorganisms have evolved sophisticated enzymatic pathways to metabolize halogenated aromatic compounds, which are often environmental pollutants. nih.govnih.gov Harnessing these enzymes, such as dehalogenases, dioxygenases, and hydroxylases, could provide highly selective and environmentally benign methods for modifying this compound. researchgate.net This biocatalytic approach could be used for selective dehalogenation or for the synthesis of complex derivatives that are difficult to achieve through traditional chemistry. researchgate.netnih.gov For example, the biotransformation of the related herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) proceeds via reductive debromination, a pathway that could potentially be adapted for this compound. researchgate.net

Conversely, this compound and its derivatives can serve as molecular probes to study enzyme mechanisms and biological pathways. Halogenated phenols are known to interact with biological systems, for instance, by affecting mitochondrial energy transfer. nih.gov The specific electronic and steric profile of this compound could make it a useful inhibitor or substrate for studying enzymes like polyphenol oxidases, which are involved in enzymatic browning in plants and fungi. nih.gov By systematically synthesizing derivatives and studying their structure-activity relationships, researchers can gain deeper insights into the mechanisms of biological recognition and catalysis.

Emerging research paradigms include:

Enzyme Engineering: Identifying and engineering enzymes for the selective transformation of this compound.

Bioremediation Studies: Investigating the microbial degradation pathways of the compound to develop strategies for environmental cleanup.

Chemical Biology Probes: Synthesizing labeled or functionalized derivatives to act as probes for identifying protein targets or elucidating metabolic pathways.

Medicinal Chemistry Scaffolding: Using the compound as a starting point for the synthesis of new libraries of potential therapeutic agents, building upon the known biological activity of related substituted benzamides and phenols. nih.govresearchgate.net

Q & A

Q. Q1. What are the optimal synthetic routes for 5-bromo-2-chloro-4-hydroxybenzonitrile, and how do reaction conditions influence regioselectivity?

Methodological Answer: Synthesis typically involves halogenation and hydroxylation steps. For example:

- Bromination : Electrophilic substitution of 2-chloro-4-hydroxybenzonitrile using Br₂ in H₂SO₄ at 0–5°C to avoid over-bromination.

- Chlorination : Direct chlorination via Friedel-Crafts may disrupt the hydroxyl group; instead, use N-chlorosuccinimide (NCS) in DMF under inert conditions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) separates isomers. Monitor regioselectivity via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. Q2. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Hydroxy proton appears as a broad singlet (~δ 10–12 ppm). Nitrile carbon resonates at ~δ 115–120 ppm. Halogens deshield adjacent protons .

- IR : Confirm nitrile (C≡N stretch: ~2220–2240 cm⁻¹) and hydroxyl (O–H stretch: ~3200–3600 cm⁻¹). Compare with databases like NIST Chemistry WebBook for validation .

- Mass Spectrometry : ESI-MS in negative mode detects [M–H]⁻ at m/z 231.3 (Br/Cl isotopic patterns aid identification) .

Advanced Research Questions

Q. Q3. How can computational modeling resolve contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) to predict bond angles/lengths. Compare with experimental XRD data (e.g., SHELXL-refined structures) to identify discrepancies in hydrogen bonding or halogen packing .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···Cl contacts) to explain polymorphic variations. Use CrystalExplorer for visualization .

Q. Q4. What mechanistic insights explain the compound’s tautomeric behavior in protic solvents?

Methodological Answer:

- Kinetic Studies : Monitor tautomerism via UV-Vis (λₐᵦₛ ~270 nm for enol vs. ~290 nm for keto forms) in D₂O/CD₃OD mixtures.

- pH-Dependent NMR : At pH < 3, the hydroxyl group protonates, stabilizing the enol form. At pH > 7, deprotonation favors keto tautomer .

- DFT Calculations : Compare activation energies for proton transfer pathways using Gaussian09 .

Q. Q5. How do steric and electronic effects influence the compound’s reactivity in Suzuki-Miyaura cross-coupling?

Methodological Answer:

- Substrate Screening : React with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ in THF/H₂O. Ortho-chloro and para-hydroxy groups reduce Pd coordination efficiency, requiring elevated temperatures (80–100°C) .

- Competitive Experiments : Compare yields with/without protecting groups (e.g., TMS-protected hydroxyl) to isolate electronic effects .

Data Contradiction Analysis

Q. Q6. How to address discrepancies in reported melting points for this compound?

Methodological Answer:

- Purity Assessment : Verify via HPLC (≥98% purity threshold) and DSC (sharp endotherm indicates homogeneity). Impurities (e.g., residual DMF) lower observed melting points .

- Polymorphism Screening : Recrystallize from ethanol, acetone, or DCM to isolate different crystal forms. Use PXRD to confirm lattice variations .

Q. Q7. Why do UV-Vis spectra of the compound vary significantly across solvent systems?

Methodological Answer:

- Solvatochromism Studies : Correlate λₐᵦₛ shifts with solvent polarity (ET(30) scale). Hydroxybenzonitriles exhibit bathochromic shifts in polar aprotic solvents (e.g., DMSO) due to enhanced charge-transfer transitions .

- TD-DFT Validation : Simulate solvent effects using COSMO model in ORCA software to match experimental trends .

Experimental Design Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Bromination Temp | 0°C vs. 25°C | 72 vs. 58 | 95 vs. 87 | |

| Catalyst (Pd) | Pd(OAc)₂ vs. PdCl₂ | 65 vs. 40 | 90 vs. 82 | |

| Solvent (Suzuki) | THF/H₂O vs. DMF | 88 vs. 75 | 94 vs. 89 |

Q. Table 2. Spectral Data Comparison

| Technique | Observed Value | Literature Value | Deviation | Source |

|---|---|---|---|---|

| ¹H NMR (δ) | 10.8 (s, OH) | 10.5–11.2 | +0.3 | |

| IR (cm⁻¹) | 2235 (C≡N) | 2220–2240 | +15 | |

| ESI-MS | 231.3 [M–H]⁻ | 231.1 | +0.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。